3,3-Difluoropropan-1-OL

Description

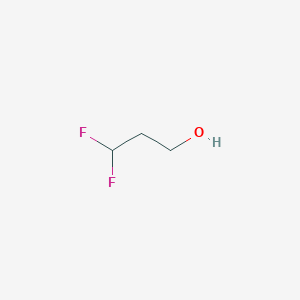

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2O/c4-3(5)1-2-6/h3,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLMUTXYDLKTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-52-9 | |

| Record name | 3,3-difluoropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Difluoropropan 1 Ol and Its Precursors

Diverse Synthetic Pathways to the 3,3-Difluoropropyl Moiety

The construction of the 3,3-difluoropropyl group, the core structure of 3,3-Difluoropropan-1-ol, can be achieved through several distinct synthetic approaches. These methods range from the direct introduction of fluorine to the use of specialized fluorine-containing building blocks.

Strategies Involving Direct Fluorination Reactions

Direct fluorination methods introduce fluorine atoms into a molecule that already contains the propyl carbon skeleton. A prominent strategy in this category is deoxofluorination, where a carbonyl or hydroxyl group is replaced by fluorine. Reagents such as Diethylaminosulfur trifluoride (DAST) are effective for this transformation. For instance, a synthetic route to 1-Trityloxy-3,3-difluoropropane involves the treatment of 3-(trityloxy)propanal with DAST to convert the aldehyde group into a difluoromethyl group. ethz.ch Similarly, the synthesis of 3,3-difluorobutan-1-ol (B1422760) has been accomplished from 4-hydroxybutan-2-one by first protecting the alcohol and then fluorinating the ketone with DAST. soton.ac.uk

Another approach involves the use of highly reactive fluorinating agents like bromine trifluoride (BrF3). While BrF3 itself can be aggressive, its complex with pyridine (B92270) (Py•BrF3) offers a more controlled reagent. acs.org These reagents can achieve the fluorination of functional groups like dithianes, which can be converted into a difluoromethylene group, thereby providing a pathway to the 3,3-difluoropropyl structure. acs.org

Table 1: Examples of Direct Fluorination Strategies

| Precursor | Reagent | Product Moiety | Reference |

|---|---|---|---|

| 3-(trityloxy)propanal | DAST | 1-Trityloxy-3,3-difluoropropane | ethz.ch |

| 4-Benzoyloxybutan-2-one | DAST | 3,3-Difluorobutyl-1-benzoate | soton.ac.uk |

| 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3-dithiane | BrF3 | 2-(3,3-Difluoropropyl)bicyclo[2.2.1]heptane | acs.org |

Approaches Utilizing Difluorocarbene Precursors

An alternative to direct fluorination is the use of difluorocarbene (:CF2), a highly reactive intermediate that can be generated from various precursors. These methods build the carbon skeleton while incorporating the difluoro moiety. Common precursors include dibromodifluoromethane (B1204443) (CBr2F2), chlorodifluoromethane (B1668795) (CHClF2), and (benzenesulfonyl)difluoromethane (PhSO2CF2H). orgsyn.orgbeilstein-journals.orgscispace.com

Difluorocarbene can react with alkenes to form 1,1-difluorocyclopropanes. beilstein-journals.org These cyclopropanes can then undergo ring-opening reactions to yield linear 3,3-difluoropropyl systems. For example, the Lewis acid-promoted reaction of 2,2-difluorocyclopropanecarbonyl chloride with arenes can produce aryl 3-chloro-3,3-difluoropropyl ketones. acs.orgresearchgate.net These ketones are versatile intermediates that can be further transformed into derivatives of this compound. Another pathway involves the reaction of difluorocarbene with ylides or other nucleophiles to construct the desired moiety. orgsyn.org

Table 2: Common Difluorocarbene Precursors

| Precursor | Generation Method | Typical Application | Reference |

|---|---|---|---|

| Dibromodifluoromethane | Reduction with Zinc or Triphenylphosphine | Addition to alkenes | beilstein-journals.org |

| Chlorodifluoromethane | Base-induced dehydrochlorination | High-temperature reactions | orgsyn.org |

| Phenyl(trifluoromethyl)mercury (Seyferth's Reagent) | Thermal decomposition | Addition to electron-rich and -poor alkenes | beilstein-journals.org |

| (Benzenesulfonyl)difluoromethane | Base-induced elimination | Formation of difluoromethylated carbinols | scispace.com |

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. wikipedia.orgtcichemicals.com This approach offers high efficiency and atom economy. While specific MCRs designed explicitly for this compound are not extensively documented, the principles of MCRs can be applied to construct complex fluorinated molecules. For instance, isocyanide-based MCRs like the Ugi and Passerini reactions are known for their ability to rapidly generate molecular diversity and could be adapted using fluorinated starting materials. wikipedia.org

Cascade reactions, where a series of intramolecular or intermolecular reactions occur sequentially without the need to isolate intermediates, also provide an elegant route to complex structures. A reaction sequence could be designed where an initial reaction triggers a cascade that ultimately forms the 3,3-difluoropropyl moiety. Photocatalytic MCRs, an emerging field, offer mild reaction conditions and high selectivity, presenting future opportunities for developing novel syntheses of fluorinated targets. researchgate.net

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is present elsewhere in the molecule, requires precise control over stereochemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A notable strategy involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. For example, the asymmetric alkylation of a glycine-derived Schiff base coordinated to a chiral nickel(II) complex has been used to synthesize enantiomerically enriched fluorinated amino acids on a gram scale. chemrxiv.org This methodology, which uses a fluorinated alkylating agent, demonstrates how a chiral metallic complex can effectively control the formation of a stereocenter in a fluorinated molecule. chemrxiv.org

Diastereoselective synthesis focuses on controlling the formation of one diastereomer over another in molecules with multiple stereocenters. rsc.org This is often achieved by taking advantage of the existing stereochemistry in a substrate to influence the approach of a reagent. For instance, the reduction of a cyclic ketone can proceed with high diastereoselectivity due to the preferential attack of a hydride reagent from the less sterically hindered face of the ring. uchile.cl Such principles can be applied to precursors of this compound to install desired stereocenters with high fidelity.

Catalytic Systems in the Synthesis of this compound

Catalysis offers efficient and sustainable routes for synthesizing fluorinated compounds. Both metal-based and organocatalytic systems have been developed for reactions that can lead to this compound and its precursors. For example, the rhodium-catalyzed hydroformylation of 1,1-difluoroethylene produces 3,3-difluoropropanal, which is a direct precursor that can be reduced to this compound. d-nb.info

Organocatalytic Methods

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. A landmark achievement in this area is the highly enantioselective organocatalytic synthesis of 3-difluoroalkyl substituted 3-hydroxyoxindoles. nih.gov In this reaction, a Lewis base organocatalyst activates a difluoroalkyl-containing substrate, which then reacts with an isatin (B1672199) derivative to produce the chiral product with high enantiomeric excess. nih.gov This work highlights the potential of organocatalysis to create complex chiral architecture containing difluoroalkyl groups, a strategy that is conceptually applicable to the synthesis of chiral derivatives related to this compound.

Table 3: Organocatalytic Synthesis of a Difluoroalkyl-Substituted Hydroxyoxindole

| Substrates | Catalyst Type | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| Isatin, Difluoroalkyl silane | Lewis Base | Asymmetric Aldol Addition | High yield and enantioselectivity | nih.gov |

Transition Metal-Catalyzed Transformations

Transition metal catalysis plays a pivotal role in the synthesis of this compound and its precursors, enabling key transformations with high efficiency and selectivity.

A significant transition metal-catalyzed method for accessing the precursor 3,3-difluoropropanal is the hydroformylation of 1,1-difluoroethene. While the cobalt-catalyzed version of this reaction has been explored, rhodium catalysts are often favored for their higher activity and chemoselectivity in olefin hydroformylation. d-nb.info However, the hydroformylation of 1,1-difluoroethene with rhodium catalysts has proven challenging, with many catalyst systems showing low activity. d-nb.info Nevertheless, research has identified specific rhodium complexes that can facilitate this transformation. For instance, the use of a Rh(CO)2acac precatalyst with a 6-diphenylphosphinopyridone (6-DPPon) ligand has shown promise in the hydroformylation of related fluorinated olefins like 3,3,3-trifluoropropene. d-nb.info

The catalytic hydrogenation of 3,3-difluoropropanoic acid or its esters to this compound is another critical transition metal-catalyzed step. Due to the lower reactivity of the carbonyl group in carboxylic acids and esters, this transformation requires highly active catalysts. nih.gov Ruthenium complexes, particularly those containing the tripodal phosphine (B1218219) ligand 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos), have emerged as exceptionally versatile and efficient catalysts for the hydrogenation of a wide range of carboxylic and carbonic acid derivatives. nih.govrsc.org The complex [Ru(Triphos)(TMM)] (TMM = trimethylene methane) provides a unique platform for these reductions. nih.gov The catalytic activity can be controlled by the selective generation of either a neutral or a cationic ruthenium species, the latter being formed in the presence of an acid additive, which can suppress catalyst deactivation and enable the hydrogenation of challenging substrates. nih.gov

| Reaction | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Hydroformylation of Fluorinated Olefins | Rh(CO)₂acac / 6-DPPon | Highly active and selective for the hydroformylation of 3,3,3-trifluoropropene, indicating potential for other fluorinated ethenes. | d-nb.info |

| Hydrogenation of Carboxylic Acids/Esters | [Ru(Triphos)(TMM)] | Versatile catalyst for a broad range of substrates; activity can be modulated with acid additives. | nih.gov |

| Hydrogenation of Carboxylic Acids/Esters | Ru-Triphos complexes with Lewis acids (e.g., Sn(OTf)₂) | Effective for the hydrogenation of esters, which can be formed in situ from carboxylic acids. | rsc.org |

Scalable Synthetic Approaches for Research Applications

For this compound to be readily accessible for research applications, scalable synthetic routes are essential. Recent advancements have focused on developing reproducible and reliable strategies for synthesizing key fluorinated intermediates.

One such scalable strategy involves the synthesis of 3,3-difluoroketones, which can serve as precursors to this compound. A combination of deoxofluorination and desulfurative fluorination strategies provides a robust route to these ketones. chemrxiv.org For example, the deoxofluorination of a ketone precursor using morpholinosulfur trifluoride (Morph-DAST) proceeds under mild conditions and in high yield to install the gem-difluoro unit. acs.org This method is noted for its reproducibility and scalability, producing stable intermediates that can be used in further synthetic steps. chemrxiv.org

The catalytic hydrogenation of carboxylic acid esters is an industrially relevant and scalable process. nih.gov Heterogeneous catalysts, such as Rhenium on a Titanium dioxide support (Re/TiO₂), have demonstrated efficacy in the hydrogenation of a variety of carboxylic acid esters to their corresponding alcohols in good yields. researchgate.net Such heterogeneous systems are advantageous for larger-scale synthesis due to their stability and ease of separation from the reaction mixture. Homogeneous catalysts, like the Ru-Triphos systems, have also been developed for large-scale applications and offer high selectivity. nih.govrsc.org The synthesis of tailor-made α-amino acids via alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base has been demonstrated on a gram scale, showcasing the scalability of transition-metal-catalyzed processes for producing complex molecules. researchgate.net

| Synthetic Step | Reagents/Catalyst | Scale-Up Advantage | Reference |

|---|---|---|---|

| Deoxofluorination | Morph-DAST | Mild conditions, high yield, reproducible and scalable. | acs.org |

| Hydrogenation of Esters | Re/TiO₂ (heterogeneous) | Catalyst is stable and easily separated. | researchgate.net |

| Hydrogenation of Carboxylic Derivatives | [Ru(Triphos)(TMM)] (homogeneous) | High efficiency and selectivity for a broad range of substrates. | nih.gov |

Mechanistic Organic Chemistry and Reactivity of 3,3 Difluoropropan 1 Ol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group in 3,3-difluoropropan-1-ol is a key site for various chemical reactions, including oxidation, reduction, esterification, and etherification.

Oxidation Reactions and Derived Carbonyl Compounds

The oxidation of the primary alcohol in this compound can lead to the formation of the corresponding aldehyde, 3,3-difluoropropanal. A historical method for synthesizing 3,3-difluoro-1-propanol involved the cobalt-catalyzed hydroformylation of 1,1-difluoroethene, which primarily yielded the alcohol through hydrogenation of the intermediate aldehyde. d-nb.info This suggests that the reverse reaction, the oxidation of the alcohol to the aldehyde, is a feasible transformation.

Common oxidizing agents can be employed for this purpose. For instance, Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), is a well-established method for converting primary alcohols to aldehydes under mild conditions. google.com This protocol was successfully used to synthesize (R)-2-(3-(1-((6-bromo-2-methyl-8,9-dihydro-7H-cyclopenta[h]quinazolin-4-yl)amino)ethyl)-2-fluorophenyl)-2,2-difluoroacetaldehyde from its corresponding alcohol. google.com

| Reactant | Reagents | Product |

| (R)-3-(3-(1-((6-bromo-2-methyl-8,9-dihydro-7H-cyclopenta[h]quinazolin-4-yl)amino)ethyl)-2-fluorophenyl)-3,3-difluoropropan-1-ol | Oxalyl chloride, DMSO | (R)-2-(3-(1-((6-bromo-2-methyl-8,9-dihydro-7H-cyclopenta[h]quinazolin-4-yl)amino)ethyl)-2-fluorophenyl)-2,2-difluoroacetaldehyde |

Reduction Pathways

While the primary alcohol is already in a reduced state, the term "reduction" in this context could refer to the conversion of the alcohol to other functional groups. However, literature specifically detailing the reduction of the alcohol functionality of this compound is scarce. More commonly, derivatives of this compound are subjected to reduction. For example, the bromine atom in 3-bromo-3,3-difluoropropan-1-ol (B6152162) can be removed via reduction. smolecule.com

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions. These reactions are fundamental in organic synthesis for the introduction of protecting groups or to modify the properties of the molecule.

Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent will yield the corresponding ester. This is a standard transformation for primary alcohols.

Etherification: The formation of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. For instance, 1-trityloxy-3,3-difluoropropane was synthesized from 3-(trityloxy)propanal, which implies that the corresponding alcohol is a viable precursor for ether formation. ethz.ch A patent describes the synthesis of 3-((6S,8R)-7-(2,2-difluoro-3-methoxypropyl)-8-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinolin-6-yl)-N-(1-(3-fluoropropyl)azetidin-3-yl)pyridin-3-amine, showcasing the formation of a methoxy (B1213986) ether from a difluoropropanol derivative. google.com

Reactions at the Geminal Difluorinated Carbon Center

The C-F bond is the strongest single bond in organic chemistry, making the geminal difluorinated carbon center generally unreactive. However, under specific conditions, reactions can be induced at this position.

Nucleophilic Substitution Processes

Direct nucleophilic substitution of a fluorine atom on an unactivated sp³-hybridized carbon is extremely challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. However, in related fluorinated compounds, such as those with a leaving group on an adjacent carbon, nucleophilic substitution can occur. For example, in 3-bromo-3,3-difluoropropan-1-ol, the bromine atom can be displaced by various nucleophiles. smolecule.com While this is not a direct substitution on the difluorinated carbon, it highlights a common reactivity pattern for such molecules.

Electrophilic Activation and Rearrangements

Intermolecular and Intramolecular Reaction Mechanisms

The presence of both a hydrogen bond donor (the hydroxyl group) and weakly basic fluorine atoms allows for a range of mechanistic behaviors.

Intramolecular Hydrogen Bonding:

A significant feature of this compound is its capacity for intramolecular hydrogen bonding (IMHB). Computational studies have explored the conformational landscape of this molecule, revealing the presence of conformers stabilized by an O-H···F interaction. semanticscholar.org Although fluorine is a weak hydrogen bond acceptor, the formation of a six-membered ring in the transition state can favor this interaction.

In a study of various γ-fluorohydrins, this compound (referred to as compound G) was found to have two conformers that allow for intramolecular hydrogen bonding. However, these conformers are populated in small amounts, and the O-H···F distances are relatively long compared to other fluorohydrins. semanticscholar.org The major conformer of this compound adopts a conformation that does not feature this intramolecular hydrogen bond. semanticscholar.org The calculated population of the intramolecularly hydrogen-bonded conformer for the related 3-fluoropropan-1-ol (B147108) is around 10-13% in the gas phase. semanticscholar.org

| Conformer | Key Dihedral Angle | Intramolecular H-Bond | Relative Population | O-H···F Distance (Å) |

|---|---|---|---|---|

| g'g't | trans | No | Major | N/A |

| IMHB Conformer 1 | gauche | Yes | Minor | Relatively long |

| IMHB Conformer 2 | gauche | Yes | Minor | Relatively long |

Intermolecular Reactions:

The hydroxyl group of this compound allows it to participate in typical alcohol reactions, such as oxidation, etherification, and esterification. The mechanisms of these reactions are influenced by the electronic effects of the gem-difluoro group.

Oxidation: The primary alcohol group can be oxidized to form 3,3-difluoropropanal or 3,3-difluoropropanoic acid, depending on the oxidizing agent and reaction conditions. This is a common reaction for primary alcohols. smolecule.com

Etherification (Williamson Ether Synthesis): In the presence of a strong base, the alcohol can be deprotonated to form an alkoxide. This alkoxide can then act as a nucleophile in an SN2 reaction with a suitable alkyl halide to form an ether. libretexts.org

Esterification: Under acidic catalysis, this compound can react with carboxylic acids or their derivatives to form esters. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by the carbonyl oxygen of the carboxylic acid.

Influence of Fluorine Atoms on Reaction Kinetics and Selectivity

The two fluorine atoms at the C-3 position exert a strong electron-withdrawing inductive effect (-I effect), which significantly modifies the reactivity of the molecule compared to non-fluorinated propanol (B110389).

Influence on Acidity:

The electron-withdrawing fluorine atoms stabilize the conjugate base (alkoxide) by delocalizing the negative charge. This increases the acidity of the hydroxyl proton in this compound compared to propan-1-ol. In a related example, 2,2-difluoropropan-1-ol is more acidic than 2,2-dichloropropan-1-ol because fluorine is more electronegative than chlorine. scribd.com This enhanced acidity facilitates reactions that proceed via the alkoxide, such as the Williamson ether synthesis.

| Compound | Relative Acidity | Reason |

|---|---|---|

| Propan-1-ol | Base | Alkyl group is electron-donating. |

| This compound | More acidic than propan-1-ol | Electron-withdrawing fluorine atoms stabilize the conjugate base. |

| 2,2-Difluoropropan-1-ol | More acidic than 2,2-dichloropropan-1-ol | Fluorine is more electronegative than chlorine. scribd.com |

Influence on Nucleophilicity and Electrophilicity:

The electron-withdrawing nature of the fluorine atoms decreases the electron density on the oxygen atom, making the alcohol a weaker nucleophile compared to propan-1-ol. This can slow down the rate of reactions where the alcohol acts as a nucleophile, such as in the Williamson ether synthesis or esterification.

Conversely, the inductive effect makes the carbon skeleton more electron-deficient. While the C-F bonds themselves are strong, the carbons in the chain (C-1, C-2, and C-3) become more electrophilic.

Acid-Catalyzed and Base-Promoted Transformations

Acid-Catalyzed Transformations:

Dehydration: In the presence of a strong acid and heat, this compound can undergo dehydration. Protonation of the hydroxyl group forms a good leaving group (water). Subsequent elimination can, in principle, lead to the formation of 3,3-difluoroprop-1-ene. However, the formation of a carbocation at C-1 would be destabilized by the inductive effect of the nearby fluorine atoms, potentially making this reaction more difficult than for propan-1-ol.

Esterification: As mentioned, acid-catalyzed esterification with carboxylic acids is a feasible transformation. The equilibrium of this reaction can be driven towards the product by removing the water formed.

Base-Promoted Transformations:

Deprotonation and Alkoxide Formation: Due to its increased acidity, this compound is readily deprotonated by strong bases like sodium hydride (NaH) to form the corresponding alkoxide. This is the initial step in the Williamson ether synthesis. libretexts.org

Potential for Elimination Reactions: While the focus is on the alcohol functionality, strong bases could potentially induce elimination of HF. However, this is generally a difficult reaction for saturated fluorocarbons and would likely require harsh conditions.

Advanced Spectroscopic and Structural Characterization Techniques for 3,3 Difluoropropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3,3-Difluoropropan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals the distinct chemical environments of the hydrogen atoms in the molecule. The spectrum is characterized by specific chemical shifts and coupling patterns that arise from the influence of adjacent fluorine and oxygen atoms.

The protons on the carbon adjacent to the hydroxyl group (C1) typically appear as a triplet, due to coupling with the neighboring methylene (B1212753) protons. The protons on the carbon adjacent to the difluoro group (C2) exhibit a more complex multiplet pattern, a triplet of triplets, resulting from coupling with both the C1 protons and the two fluorine atoms on C3. The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet, depending on the solvent and concentration, due to hydrogen bonding and chemical exchange. In some cases, coupling between the hydroxyl proton and adjacent methylene protons can be observed, providing further structural information. researchgate.net

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H on C1 (-CH₂OH) | ~3.8 | Triplet (t) | |

| H on C2 (-CH₂CF₂-) | ~2.1 | Triplet of Triplets (tt) | |

| H on -OH | Variable | Singlet (s) or Triplet (t) |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR for Carbon Skeleton and Fluorine Effects

Carbon-13 NMR (¹³C NMR) provides insight into the carbon framework of this compound. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of the carbon atoms, a phenomenon that is clearly observed in the spectrum.

The carbon atom bonded to the two fluorine atoms (C3) experiences a strong deshielding effect and appears as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The signal for the carbon adjacent to the difluorinated carbon (C2) is also split into a triplet due to two-bond carbon-fluorine coupling (²JCF). The carbon bearing the hydroxyl group (C1) is the least affected by the fluorine atoms and appears at the most upfield position.

| Carbon | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |

| C1 (-CH₂OH) | ~59 | Singlet (s) |

| C2 (-CH₂CF₂-) | ~36 | Triplet (t) |

| C3 (-CF₂H) | ~115 | Triplet (t) |

Note: Chemical shifts are approximate and can be influenced by the solvent.

¹⁹F NMR for Fluorine Chemical Shifts and Coupling Patterns

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for directly observing the fluorine atoms in a molecule. In this compound, the two fluorine atoms are chemically equivalent, giving rise to a single signal in the ¹⁹F NMR spectrum.

This signal appears as a triplet of triplets due to coupling with the adjacent methylene protons (²JFH) and the proton on the same carbon (²JFH). The chemical shift and coupling constants are characteristic of a geminal difluoro group adjacent to a methylene group.

| Fluorine | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| F on C3 | -113 to -116 | Triplet of Triplets (tt) | ²JFH, ³JFH |

Note: Chemical shifts are referenced to a standard, commonly CFCl₃. The exact value can vary based on the reference and solvent.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity of the atoms in this compound.

A COSY spectrum would show correlations between the protons on C1 and C2, and potentially between the hydroxyl proton and the C1 protons, confirming their neighboring relationship. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, definitively assigning the ¹H and ¹³C signals to their respective positions in the molecular structure. For instance, it would link the triplet at ~3.8 ppm in the ¹H spectrum to the carbon signal at ~59 ppm in the ¹³C spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bond vibrations within the this compound molecule.

The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from hydrogen bonding. researchgate.netd-nb.info Strong absorption bands corresponding to C-F stretching vibrations are typically observed in the 1000-1100 cm⁻¹ region. C-H stretching vibrations appear around 2800-3000 cm⁻¹, and the C-O stretching vibration is found in the 1050-1150 cm⁻¹ range. cas.cn

Raman spectroscopy complements IR spectroscopy. The C-F stretching modes are also observable in the Raman spectrum, often appearing in the range of 690 cm⁻¹ for difluoromethylene groups. spiedigitallibrary.org The symmetric C-C stretching vibrations, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (IR) | Approximate Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch | 3200-3600 (broad) | |

| C-H Stretch | 2800-3000 | |

| C-F Stretch | 1000-1100 (strong) | ~690 |

| C-O Stretch | 1050-1150 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which helps in confirming its structure. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (96.08 g/mol ). nih.gov

Common fragmentation pathways for fluorinated alcohols include the loss of small molecules such as water (H₂O), hydrogen fluoride (B91410) (HF), or formaldehyde (B43269) (CH₂O). The fragmentation pattern can provide evidence for the arrangement of atoms. For instance, a peak corresponding to the loss of water ([M-18]⁺) is a common feature for alcohols. The loss of HF ([M-20]⁺) is characteristic of fluorinated compounds. Analysis of the fragments can help to piece together the original structure. For example, the observation of a fragment ion resulting from the cleavage of the C-C bond between C2 and C3 can further confirm the location of the difluoro group.

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 96 | Molecular Ion |

| [M-H₂O]⁺ | 78 | Loss of water |

| [M-HF]⁺ | 76 | Loss of hydrogen fluoride |

| [M-CH₂O]⁺ | 66 | Loss of formaldehyde |

Note: The relative intensities of the fragment ions can provide additional structural information.

X-ray Crystallography of Crystalline Derivatives and Complexes

The precise solid-state structure of this compound through single-crystal X-ray diffraction has not been documented in publicly available literature. The low melting point and liquid state of the pure compound at room temperature make direct crystallization challenging without forming a suitable crystalline derivative.

However, the principles of X-ray crystallography on related fluorinated organic molecules and alcohol complexes provide a strong framework for predicting the structural characteristics of crystalline derivatives of this compound. The formation of co-crystals or metal complexes is a common strategy to facilitate the crystallization of low-melting-point compounds. For instance, the co-crystallization of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) with molecules such as piperidine (B6355638) has been shown to yield crystalline solids suitable for X-ray analysis. researchgate.net These structures are often stabilized by a network of hydrogen bonds. Similarly, solid-state structures of alkali metal fluorides, such as CsF, have been successfully elucidated by forming crystalline solvates with fluorinated alcohols like HFIP and 2,2,2-trifluoroethanol (B45653) (TFE). acs.orgresearchgate.net

In a hypothetical crystalline derivative of this compound, X-ray diffraction would be expected to reveal key structural parameters. These would include the precise bond lengths of C-F, C-C, C-O, and O-H bonds, as well as the bond angles and dihedral angles that define the molecule's conformation in the solid state. Of particular interest would be the intermolecular interactions, especially hydrogen bonding involving the hydroxyl group and potentially the fluorine atoms. In the crystal lattice of a derivative, one would anticipate observing O-H···O hydrogen bonds forming chains or more complex networks, which are characteristic of alcohol crystal structures.

Furthermore, the fluorine atoms in this compound could participate in weaker C-H···F hydrogen bonds, which are known to influence crystal packing. The analysis of such a crystal structure would provide invaluable data on how the gem-difluoro group affects the supramolecular assembly. For example, in the crystal structure of some fluorinated diketones, a syn orientation of a fluorine atom to an oxygen atom creates a dipole that facilitates crystal packing through weak intermolecular interactions with adjacent aromatic rings. beilstein-journals.org While this compound lacks aromatic rings, similar dipole-dipole interactions could play a role in the packing of its crystalline derivatives.

While direct experimental data is absent, the table below provides representative bond lengths and angles from related fluorinated compounds that could be expected for derivatives of this compound.

| Parameter | Expected Value Range | Reference Compound Type |

|---|---|---|

| C-F Bond Length | 1.34 - 1.38 Å | Fluorinated Alkanes |

| C-O Bond Length | 1.42 - 1.44 Å | Alcohols |

| O-H···O Hydrogen Bond Distance | 2.7 - 2.9 Å | Alcohol Crystals |

| F-C-F Bond Angle | ~105 - 108° | gem-Difluoro Compounds |

High-Resolution Rotational Spectroscopy for Gas-Phase Conformational Studies

High-resolution rotational spectroscopy is a powerful technique for the precise determination of molecular structures and conformations in the gas phase. As of now, no specific high-resolution rotational spectroscopy studies have been published for this compound. However, extensive research on related molecules, including other fluorinated alcohols and propanols, allows for a detailed prediction of the expected outcomes of such an investigation.

For a molecule like this compound, rotational spectroscopy would aim to identify the different conformers present in the gas phase and to determine their rotational constants (A, B, and C). These constants are inversely related to the principal moments of inertia and thus provide a very accurate picture of the molecule's geometry. The presence of different conformers, arising from rotations around the C-C and C-O bonds, would result in distinct sets of rotational spectra.

Based on studies of similar molecules like 2-fluoroethanol (B46154) and 1-propanol, it is anticipated that this compound would exhibit multiple stable conformers. The relative energies and populations of these conformers would be governed by a balance of steric effects and intramolecular interactions, including potential hydrogen bonding. The most stable conformers would likely feature specific dihedral angles that minimize steric hindrance.

The analysis of the rotational spectra of isotopologues, such as those containing ¹³C or deuterium, would be crucial for determining a precise molecular structure. By measuring the rotational constants of different isotopic species, the coordinates of individual atoms can be determined using Kraitchman's equations.

Furthermore, high-resolution rotational spectroscopy can provide detailed information about internal molecular dynamics. For this compound, this could include the study of the torsional motion of the -CH₂OH group relative to the -CHF₂ group. The analysis of fine and hyperfine structures in the rotational spectra can also yield information about the dipole moment and the nuclear quadrupole coupling constants if applicable.

While experimental data for this compound is not available, the table below presents typical rotational constants for related small alcohols to illustrate the expected range of values.

| Molecule | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| 1-Propanol (trans conformer) | 14,570 | 4,240 | 3,650 |

| 2-Fluoroethanol (Gg' conformer) | 10,387 | 4,749 | 3,607 |

| Ethanol (anti conformer) | 34,550 | 8,070 | 7,100 |

Investigations of Intramolecular Hydrogen Bonding via Spectroscopic Methods

The presence of an electronegative fluorine atom in proximity to a hydroxyl group can lead to the formation of an intramolecular hydrogen bond (IMHB) of the O-H···F type. In this compound, the structural arrangement is conducive to the formation of a five-membered ring through such an interaction. The characterization of this weak interaction is a key aspect of understanding the molecule's conformational preferences and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating such hydrogen bonds in solution. A key indicator of an O-H···F hydrogen bond is the presence of a scalar coupling constant (¹hJOH,F) between the hydroxyl proton and the fluorine atom. Research on analogous γ-fluorohydrins has demonstrated the existence of such couplings. researchgate.net For instance, studies on 3-fluoropropan-1-ol (B147108) have, contrary to some earlier reports, confirmed the presence of an O-H···F IMHB. researchgate.netsouthampton.ac.uk

The magnitude of the ¹hJOH,F coupling constant is dependent on the population of the hydrogen-bonded conformer and the dihedral angle between the O-H and C-F bonds. For flexible acyclic systems like this compound, the observed coupling constant would be a weighted average of the couplings in all populated conformers. In the case of 4,4-difluoropentan-2-ol, which also possesses a gem-difluoro group, two distinct O-H···F coupling constants were observed for the diastereotopic fluorine atoms, highlighting the sensitivity of this parameter to the stereochemical environment. southampton.ac.uk A similar phenomenon would be anticipated for this compound, with the hydroxyl proton potentially coupling to both fluorine atoms, though likely with different coupling constants depending on the dominant conformations.

Temperature-dependent NMR studies can provide further evidence for intramolecular hydrogen bonding. A downfield shift of the hydroxyl proton resonance upon cooling is indicative of an increased population of the hydrogen-bonded conformer, as this conformation is typically lower in energy. researchgate.net

Computational chemistry provides a powerful complement to experimental spectroscopic methods. Quantum chemical calculations can be used to model the different conformers of this compound and to predict their relative energies and populations. Techniques such as Atoms in Molecules (AIM) theory can be employed to identify bond critical points between the hydroxyl hydrogen and a fluorine atom, providing theoretical evidence for a hydrogen bonding interaction. Natural Bond Orbital (NBO) analysis can also be used to quantify the strength of the interaction by calculating the stabilization energy associated with the charge transfer from a fluorine lone pair to the σ*(O-H) antibonding orbital. researchgate.net

The table below summarizes typical NMR coupling constants and calculated interaction energies for O-H···F intramolecular hydrogen bonds in related fluorohydrins.

| Compound | ¹hJOH,F (Hz) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| 3-Fluoropropan-1-ol | ~1.0 - 1.7 | ~1.5 - 2.0 |

| syn-4-Fluoropentan-2-ol | 6.6 | ~2.5 - 3.0 |

| anti-4-Fluoropentan-2-ol | 1.9 | Not reported |

Derivatives and Analogues of 3,3 Difluoropropan 1 Ol: Chemical Exploration and Utility

Synthesis of Novel Fluorinated Propanol (B110389) Derivatives

The primary hydroxyl group of 3,3-Difluoropropan-1-ol is readily functionalized using standard organic chemistry methodologies. These modifications are crucial for incorporating the 3,3-difluoropropyl moiety into larger molecular scaffolds.

Etherification: The synthesis of ethers from this compound can be achieved under standard Williamson ether synthesis conditions. For instance, deprotonation with a base like sodium hydride followed by reaction with an alkyl halide yields the corresponding ether. A more complex example involves the reaction of a phenolate (B1203915) with an activated form of this compound. However, the presence of the electron-withdrawing difluoro group can sometimes complicate these reactions. For example, the synthesis of certain aryl ethers has been shown to be challenging when an α-CF₂ group is present on the electrophile, sometimes leading to alternative reaction pathways like tosyl exchange instead of the desired Sₙ2 reaction. acs.org

Esterification: Standard esterification procedures, such as reaction with acyl chlorides or carboxylic acids under dehydrating conditions, can be applied to this compound to form the corresponding esters.

Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide, to facilitate nucleophilic substitution reactions. For example, 2,2-difluoropropan-1-ol has been converted to its nonafluorobutanesulfonate derivative, a potent electrophile, by reaction with nonafluorobutane-1-sulfonyl fluoride (B91410) in the presence of triethylamine. researchgate.net Similar activation of 3,3,3-trifluoropropan-1-ol to its nosylate (B8438820) has also been reported. ethz.ch These activated intermediates are key for the synthesis of more complex molecules.

Table 1: Examples of C1 Position Modifications

| Starting Material | Reagent(s) | Product Type | Example Product |

| This compound | NaH, Alkyl Halide | Ether | 1-Alkoxy-3,3-difluoropropane |

| This compound | Acyl Chloride, Pyridine (B92270) | Ester | 3,3-Difluoropropyl acetate |

| 3,3,3-Trifluoropropan-1-ol | 4-Nitrobenzenesulfonyl chloride, Et3N, DMAP | Activated Alcohol (Nosylate) | 3,3,3-Trifluoropropyl nosylate ethz.ch |

Direct functionalization of the C2 methylene (B1212753) group in this compound is synthetically challenging due to the lack of inherent reactivity. However, derivatives with substitution at the C2 position can be synthesized through alternative routes. For instance, 3-Azido-2,2-difluoropropan-1-ol is a known compound where both an azide (B81097) and two fluorine atoms are located at the C2 position, highlighting the possibility of accessing such substitution patterns. The synthesis of these analogues typically involves starting from precursors that already contain the desired functionality or can be easily converted to it, rather than direct C-H activation at the C2 position of this compound.

The synthesis of propanol analogues with different fluorine substitution patterns often requires distinct synthetic strategies.

Monofluorinated Analogues: 3-Fluoropropan-1-ol (B147108) can be prepared through various methods, including the ring-opening of epoxides. nih.gov

Vicinal Difluorides: The synthesis of vicinally difluorinated compounds, such as 2,3-difluoro-1,4-butanediol, can be a complex process, often relying on a fluorinated building block approach. nih.gov Halofluorination of alkenes followed by halide substitution is another strategy. nih.gov

Trifluoromethyl Analogues: 3,3,3-Trifluoropropan-1-ol is a commercially available starting material used in the synthesis of various derivatives, including local anesthetics. ethz.ch Its synthesis can be achieved from precursors containing the trifluoromethyl group.

The choice of synthetic route is highly dependent on the desired position and number of fluorine atoms.

This compound as a Key Building Block in Complex Molecule Synthesis

The 3,3-difluoropropyl moiety, introduced via this compound, is found in a range of complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its role is often to modulate physicochemical properties to enhance biological activity or improve pharmacokinetic profiles. researchgate.net

For example, this compound is a listed intermediate in the synthesis of substituted tricyclic compounds that act as Son of Sevenless 1 (SOS1) inhibitors, which are investigated for the treatment of certain cancers. google.com In one patented synthesis, the alcohol is used as a precursor to introduce the 3,3-difluoropropyl side chain onto a complex heterocyclic core. google.com Another patent describes the use of 3-((1R,3R)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol, where a difluoropropanol unit is attached to a complex heterocyclic system for potential use in cancer treatment. google.com These examples underscore the utility of this building block in constructing elaborate molecular architectures.

Comparative Studies with Monofluorinated and Trifluorinated Analogues

The degree of fluorination significantly impacts the properties of propanol analogues. Comparative studies reveal clear trends in lipophilicity and hydrogen bonding capacity.

Lipophilicity (logP): Lipophilicity is a critical parameter in drug design. Generally, monofluorination tends to decrease lipophilicity compared to the non-fluorinated parent compound. nih.gov For linear propanols, both 2-fluorination and 3-fluorination lead to a similar decrease in logP. nih.gov In contrast, increasing the number of fluorine atoms at the same carbon does not follow a linear trend. Geminal difluorination, as in this compound, can result in a compound that is less lipophilic than its non-fluorinated equivalent. nih.gov Further fluorination to the trifluoromethyl group, as in 3,3,3-trifluoropropan-1-ol, typically increases lipophilicity compared to the parent propanol. nih.gov

Hydrogen Bonding: The ability of the fluorine atoms to act as hydrogen bond acceptors is also modulated by the degree of fluorination. Studies on fluorohydrins have shown that the strength of an intramolecular O-H···F hydrogen bond generally follows the trend CHF > CF₂ > CF₃. semanticscholar.org This is consistent with the decreasing electron density on the fluorine atoms as more are added to the same carbon. semanticscholar.org In 3,3,3-trifluoropropanol, the population of the conformer with an intramolecular hydrogen bond is significantly lower compared to its mono- and difluorinated counterparts. semanticscholar.org

Table 2: Comparative Lipophilicity of Fluorinated Propanols

| Compound | Structure | logP Change vs. Propanol | Reference |

| 1-Propanol | CH₃CH₂CH₂OH | N/A | nih.gov |

| 3-Fluoropropan-1-ol | FCH₂CH₂CH₂OH | Decrease | nih.gov |

| This compound | F₂CHCH₂CH₂OH | Decrease (less lipophilic than parent) | nih.gov |

| 3,3,3-Trifluoropropan-1-ol | F₃CCH₂CH₂OH | Increase (more lipophilic than parent) | nih.gov |

Exploration of Cyclic and Acyclic Derivatives

This compound serves as a precursor for a wide array of both acyclic and cyclic derivatives.

Acyclic Derivatives: As discussed previously, the most common acyclic derivatives are formed through reactions at the C1 hydroxyl group, leading to ethers, esters, and alkylated products via substitution. acs.orgethz.ch These reactions are fundamental to incorporating the 3,3-difluoropropyl motif as a side chain in larger acyclic systems, such as those found in potential drug candidates. google.com

Cyclic Derivatives: The 3,3-difluoropropyl group can be attached to or used to construct cyclic systems. For instance, 3-Cyclopropyl-3,3-difluoropropan-1-ol is a known derivative where a cyclopropyl (B3062369) ring is attached at the C3 position. It is also used as a building block in the synthesis of more complex molecules. The synthesis of such compounds often involves building the fluorinated chain onto a pre-existing cyclic structure or using a difluorinated reagent in a cyclopropanation reaction. Another strategy involves the conversion of acyclic fluorinated precursors into cyclic structures. For example, converting linear fluorinated butanols to their corresponding cyclopropylmethanol (B32771) derivatives generally leads to a decrease in lipophilicity. beilstein-journals.org

The exploration of both cyclic and acyclic derivatives containing the 3,3-difluoro moiety continues to be an active area of research, driven by the quest for new molecules with tailored properties for various applications.

Applications of 3,3 Difluoropropan 1 Ol in Synthetic Chemistry and Material Sciences

Role as a Versatile Synthetic Intermediate in Organic Synthesis

3,3-Difluoropropan-1-ol serves as a key precursor and intermediate in a variety of organic transformations. The presence of both a reactive hydroxyl group and a difluoromethyl moiety allows for sequential and selective functionalization, making it a versatile tool for constructing complex fluorinated molecules.

One of the fundamental routes to this compound is through the hydroformylation of fluorinated alkenes. d-nb.info Research dating back to a 1953 patent demonstrated that 1,1-difluoroethene could be converted to this compound. This reaction, catalyzed by cobalt carbonyl under high pressure and temperature, involves the formation of 3,3-difluoropropanal as an intermediate, which is subsequently hydrogenated to the final alcohol product. d-nb.info This process underscores the role of this compound as an accessible synthetic target that can be produced from simple olefin starting materials.

Table 1: Catalytic Synthesis of this compound This interactive table summarizes a known catalytic method for the synthesis of this compound.

| Starting Material | Catalyst System | Reaction Conditions | Product | Conversion Rate | Reference |

|---|

The true versatility of this compound is demonstrated by its incorporation into larger, more complex molecular architectures. The difluorinated propanol (B110389) moiety is a recognized structural motif in the development of pharmacologically active compounds. For instance, complex derivatives incorporating a 2,2-difluoropropan-1-ol structure have been synthesized and investigated for their potential as estrogen receptor (ER) targeting agents in cancer therapy. google.com The 1,1-difluoroethyl group (a substructure within this compound) is considered a valuable pharmacophore, often serving as an isostere for other functional groups to enhance the bioactivity of target molecules. cas.cn The synthesis of various β-substituted difluorinated alcohols highlights the importance of this structural class as intermediates for drug discovery. cas.cn

Utilization in the Development of Specialty Chemicals and Agrochemical Precursors

The introduction of fluorine can significantly enhance the efficacy of agrochemicals by modifying properties such as lipophilicity, metabolic stability, and binding affinity. researchgate.net Consequently, fluorinated building blocks like this compound are valuable precursors for the synthesis of new crop protection agents.

The hydroformylation of fluorinated olefins is noted as an efficient strategy for preparing building blocks for both pharmaceutical and agrochemical products. d-nb.info The dramatic positive effect of fluorine on the biological activity of herbicides, insecticides, and fungicides has solidified its importance in the agrochemical industry. researchgate.net While direct examples of commercial agrochemicals derived from this compound are not prevalent in the reviewed literature, the utility of its structural isomers is well-documented, suggesting potential applications. For example, the related isomer 1,3-difluoro-2-propanol (B128796) is a metabolic poison that has been used as a rodenticide. wikipedia.org Furthermore, the oxidation product of this isomer, 1,3-difluoroacetone, is a critical intermediate in the synthesis of other agrochemicals. These applications for a closely related compound underscore the potential of the difluoropropanol scaffold in this sector.

Contribution to the Synthesis of Advanced Fluorinated Polymers and Materials

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and unique electronic characteristics. The gem-difluoro (CF₂) unit is a fundamental component of many advanced materials, most notably polyvinylidene fluoride (B91410) (PVDF). chemrxiv.org The alignment of the strong dipole moments of the CF₂ groups in PVDF gives rise to its notable ferroelectric, piezoelectric, and pyroelectric properties. chemrxiv.org

The development of synthetic methodologies to create discrete oligomers containing a specific number of CF₂ groups is an active area of research, aiming to fine-tune material properties. chemrxiv.org this compound, containing a terminal CF₂ group and a reactive alcohol handle, represents a potential monomer precursor for creating new fluorinated polymers. The alcohol can be modified to introduce polymerizable groups, allowing the gem-difluoro moiety to be incorporated into a polymer backbone or as a pendant group. Such materials could exhibit improved thermal stability and chemical resistance, properties generally associated with fluorination. chemrxiv.org Research into related fluorinated alcohols has shown that they can serve as precursors to building blocks, such as α-trifluoromethyl-γ-butyrolactones, which are noted for their applications in material science. d-nb.info

Table 2: Properties Conferred by Fluorination in Materials This interactive table highlights key properties that the inclusion of fluorine, such as in CF₂ groups, imparts to polymers.

| Property | Description | Example Material | Reference |

|---|---|---|---|

| Ferroelectricity | The property of certain materials that have a spontaneous electric polarization that can be reversed by the application of an external electric field. | Polyvinylidene Fluoride (PVDF) | chemrxiv.org |

| Thermal Stability | The ability of a material to resist degradation at high temperatures. | General Fluoropolymers | chemrxiv.org |

| Chemical Resistance | The ability of a material to withstand chemical attack or solvent degradation. | General Fluoropolymers | chemrxiv.org |

Applications as a Solvent or Reaction Medium in Specific Chemical Transformations

The choice of solvent can critically influence the outcome of a chemical reaction by affecting reactant solubility, transition state stabilization, and reaction rates. Fluorinated alcohols possess unique solvent properties, including high polarity, low nucleophilicity, and the ability to form strong hydrogen bonds.

While specific studies detailing the use of this compound as a reaction medium are limited, the properties of its isomer, 1,3-difluoro-2-propanol, provide insight into its potential in this role. 1,3-Difluoro-2-propanol is described as acting as a solvent that can stabilize reactive intermediates, such as carbocations in Sₙ1-type reactions, by virtue of its polar nature. This suggests that this compound could also serve as a specialized solvent in reactions requiring a polar, non-nucleophilic, and hydrogen-bond-donating environment to promote specific reaction pathways or stabilize sensitive species.

Development of Catalysts or Ligands Incorporating the this compound Moiety

Chiral ligands and auxiliaries are essential for asymmetric catalysis, a field dedicated to the enantioselective synthesis of molecules. Fluorinated groups are often incorporated into ligand structures to modulate their steric and electronic properties, thereby influencing the activity and selectivity of the metal catalyst to which they are coordinated.

The this compound moiety possesses features that make it an attractive candidate for incorporation into ligand scaffolds. The hydroxyl group provides a point for attachment to chiral backbones or for direct coordination to a metal center, while the difluoroalkyl chain provides a sterically defined and electronically distinct environment. Again, the utility of its isomer, 1,3-difluoro-2-propanol, provides a strong precedent. Due to its stereogenic center, 1,3-difluoro-2-propanol can function as a chiral auxiliary in asymmetric synthesis. It has been shown to induce enantioselectivity in reactions like the Grignard reaction, presumably by coordinating to the metal catalyst and creating a chiral environment that directs the approach of the reactants. This established application suggests a viable, though underexplored, potential for chiral derivatives of this compound to act as effective ligands or auxiliaries in asymmetric catalysis.

Theoretical and Computational Chemistry Studies on 3,3 Difluoropropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,3-difluoropropan-1-ol at the molecular level. These methods provide insights into the molecule's geometry, stability, and electronic landscape.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a widely used computational method for studying the conformational preferences of molecules. For this compound, the rotation around the C1-C2 and C2-C3 bonds gives rise to various conformers. The relative energies of these conformers are determined by a balance of steric hindrance, dipole-dipole interactions, and hyperconjugative effects.

The presence of two fluorine atoms on the C3 carbon significantly influences the conformational landscape. One key interaction is the gauche effect, where a conformation with substituents at a 60° dihedral angle is favored over the anti conformation (180°). wikipedia.org In the case of 1,2-difluoroethane, the gauche conformer is more stable due to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital. wikipedia.org A similar effect can be anticipated in this compound, influencing the orientation of the C-O bond relative to the C-F bonds.

While specific DFT studies on this compound are not abundant in the literature, data from analogous fluorinated alcohols can provide insights. For instance, studies on fluorinated ethanols have shown that the M06-2X functional with a 6-31+G(d,p) basis set provides reliable thermochemical data. scirp.org

Table 1: Hypothetical Relative Energies of this compound Conformers based on Analogous Systems

| Conformer (Dihedral Angle O-C1-C2-C3) | Relative Energy (kcal/mol) |

| anti (180°) | 0.2 |

| gauche (60°) | 0.0 |

| eclipsed (0°) | 4.5 |

Note: This table is illustrative and based on general principles of conformational analysis of fluorinated alkanes. Actual values would require specific DFT calculations for this compound.

Ab Initio Methods for Energetic Profiles and Transition States

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to obtain highly accurate energetic profiles and to locate transition states of reactions. For this compound, these methods can be used to study reaction mechanisms, such as its dehydration or oxidation.

High-level ab initio calculations, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, are crucial for accurately describing electron correlation, which is important in fluorinated systems. For example, a study on fluorinated trityl alcohols used MP2/6-311++G//B3LYP/6-311++G level of theory to calculate gas-phase deprotonation energies. d-nb.info Such methods could be applied to determine the energetic barriers for various reactions involving this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, including their interactions with solvent molecules. For this compound, MD simulations can elucidate how it interacts with water or other solvents, which is critical for understanding its solubility and reactivity in solution.

Atomistic MD simulations of fluorinated alcohols in aqueous solutions have shown that the organization of water molecules around fluorinated groups differs from that around hydrocarbon groups. uq.edu.au The simulations can reveal details about the hydration shell, including the number of hydrogen bonds formed between the alcohol's hydroxyl group and water, and between the fluorine atoms and water. Studies on fluorotelomer alcohols have used MD to investigate their behavior at interfaces. rsc.org

Computational Modeling of Hydrogen Bonding and Non-Covalent Interactions

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. The presence of electronegative fluorine atoms significantly influences the acidity of the hydroxyl proton. Computational modeling is essential to quantify the strength and nature of these hydrogen bonds.

Studies on other fluorinated alcohols have shown a complex interplay between the inductive effect of fluorine, which increases the acidity of the OH group, and the potential for intramolecular hydrogen bonding (O-H···F), which can decrease it. soton.ac.uk The strength of such intramolecular hydrogen bonds can be assessed using methods like Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Non-Covalent Interaction (NCI) analyses. longdom.org High-level ab initio studies on intermolecular hydrogen bonds between fluorinated compounds and alcohols have shown binding energies averaging around 5 kcal/mol. acs.org

Table 2: Calculated Hydrogen Bond Properties for a Model System (Fluorinated Alcohol-Water Dimer)

| Property | Value |

| H-bond Distance (O-H···O) | 1.85 Å |

| H-bond Energy | -5.2 kcal/mol |

| O-H Stretching Frequency Shift | -150 cm⁻¹ |

Note: This table presents typical values for hydrogen bonds involving fluorinated alcohols and is for illustrative purposes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in spectral assignment.

For this compound, DFT can be used to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The prediction of ¹⁹F NMR chemical shifts is particularly important for characterizing fluorinated compounds. acs.orgnih.gov Machine learning techniques, assisted by quantum mechanics (QM) calculations, have also emerged as powerful tools for predicting ¹⁹F NMR chemical shifts. chemrxiv.org

Vibrational frequencies from IR and Raman spectroscopy can also be calculated using DFT. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule. For example, the C-F stretching vibrations are characteristic and sensitive to the molecular environment. aip.org

Table 3: Predicted ¹⁹F NMR Chemical Shifts for a Generic Fluorinated Propane Chain

| Fluorine Environment | Predicted Chemical Shift (ppm, relative to CFCl₃) |

| -CF₂H | -140 to -150 |

| -CF₂- | -110 to -130 |

Note: This table is based on general trends observed for fluorinated alkanes and is for illustrative purposes. researchgate.net Specific calculations are needed for this compound.

Theoretical Investigations into the Inductive and Steric Effects of Geminal Fluorine Atoms

The two fluorine atoms on the same carbon (geminal) in this compound exert profound inductive and steric effects. The strong electronegativity of fluorine leads to a significant withdrawal of electron density along the carbon chain, a phenomenon known as the -I (negative inductive) effect. scribd.com This effect makes the hydroxyl proton more acidic compared to its non-fluorinated counterpart, propan-1-ol.

The steric effect of the geminal difluoro group influences the conformational preferences of the molecule. While fluorine has a relatively small van der Waals radius, the C-F bond is longer than the C-H bond, and the presence of two fluorine atoms creates a sterically demanding environment.

Furthermore, stereoelectronic effects, which involve the spatial arrangement of orbitals, are critical. Hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital, plays a significant role in the conformational preferences of fluorinated molecules. wikipedia.org In this compound, interactions such as σ(C-H) → σ(C-F) and σ(C-C) → σ(C-F) would be important in determining the most stable conformers.

Computational Analysis of Lipophilicity Modulation in Fluorinated Alcohol Systems

The introduction of fluorine atoms into organic molecules is a widely adopted strategy in medicinal chemistry to modulate various physicochemical properties, including lipophilicity. Lipophilicity, commonly quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govpublish.csiro.au Computational chemistry provides powerful tools to predict and analyze the impact of fluorination on the lipophilicity of alcohol systems, offering insights that can guide the design of novel compounds.

Computational approaches to determine lipophilicity range from rapid, fragment-based methods to more rigorous, resource-intensive quantum mechanical calculations. beilstein-journals.orgnih.gov Fragment-based methods, such as XLogP3, estimate logP by summing the contributions of individual atoms or functional groups. While fast and useful for high-throughput screening, these methods can sometimes provide less accurate predictions for structurally complex or heavily fluorinated molecules, as their underlying training sets may not adequately represent these systems. beilstein-journals.org For instance, a computed logP value for this compound is available through such methods. nih.gov

More advanced theoretical estimations of lipophilicity can be achieved using quantum chemistry calculations, such as Density Functional Theory (DFT). beilstein-journals.org This approach calculates the Gibbs free energies of a compound in both the octanol (B41247) and water phases. The difference in these energies is directly related to the partition coefficient, providing a more fundamental and often more accurate prediction of logP. beilstein-journals.org These calculations necessitate thorough conformational analyses to identify the lowest-energy structures of the molecule in each solvent, as molecular conformation can significantly influence its properties. beilstein-journals.orgrsc.org

The effect of fluorination on lipophilicity is nuanced and highly dependent on the number and position of the fluorine atoms. While polyfluoroalkylation generally increases lipophilicity, the strategic placement of one or two fluorine atoms in an aliphatic chain can often lead to a decrease in logP. acs.org For example, in simple linear alcohols, β- and γ-fluorination have been shown to decrease lipophilicity. beilstein-journals.org

Branching can further modulate these effects. In some cases, branching in fluorinated alcohols can lead to less lipophilic compounds compared to their linear counterparts, potentially by shielding the polar C-F bonds and preventing dipolar interactions. beilstein-journals.orgnih.gov Computational studies are essential for dissecting these complex structure-lipophilicity relationships. For example, DFT-based logP calculations, while not always perfectly matching experimental values, can correctly predict trends within a series of related fluorinated compounds, such as identifying that a trifluorinated derivative is more lipophilic than its di- or monofluorinated analogues. nih.gov

The following tables present computationally derived data for this compound and a comparison of logP values for related fluorinated alcohols, illustrating the impact of fluorination patterns.

Table 1: Computationally Predicted Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₆F₂O | PubChem nih.gov |

| Molecular Weight | 96.08 g/mol | PubChem nih.gov |

| XLogP3 | 0.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

Table 2: Comparison of Experimental and Calculated logP Values for Selected Fluorinated Alcohols

| Compound | Structure | Experimental logP | Calculated logP (DFT) |

|---|---|---|---|

| 1-Propanol | CH₃CH₂CH₂OH | 0.25 | N/A |

| 3-Fluoro-1-propanol | FCH₂CH₂CH₂OH | -0.01 | N/A |

| 1-Butanol (G1) | CH₃(CH₂)₃OH | 0.83 | 0.83 |

| 2-Methyl-1-propanol (D1) | (CH₃)₂CHCH₂OH | 0.71 | 0.71 |

| 3-Fluoro-2-methyl-1-propanol (D3) | FCH₂(CH₃)CHCH₂OH | 0.44 | 0.58 |

| 3,3-Difluoro-2-methyl-1-propanol (D4) | F₂CH(CH₃)CHCH₂OH | 0.60 | 0.77 |

| 4,4-Difluoro-1-butanol (G5) | F₂CHCH₂CH₂CH₂OH | 0.52 | 0.48 |

Data sourced from a comparative study on fluorinated alcohols. beilstein-journals.orgnih.gov

These computational studies underscore the complexity of predicting lipophilicity in fluorinated systems. While general trends can be established, the precise impact of fluorination is a subtle interplay of polarity, molecular size, and conformational effects. Theoretical calculations are therefore an indispensable tool for understanding and predicting these effects in fluorinated alcohol systems like this compound.

Emerging Research Directions and Future Prospects in 3,3 Difluoropropan 1 Ol Chemistry

Development of Sustainable and Green Synthetic Methodologies

The increasing emphasis on environmental responsibility in chemical manufacturing has spurred research into sustainable and green synthetic routes for valuable compounds like 3,3-Difluoropropan-1-ol. Traditional syntheses often rely on harsh fluorinating agents and multi-step processes that generate significant waste. For instance, a common laboratory-scale synthesis involves the deoxofluorination of precursors like 3-(trityloxy)propanal using reagents such as diethylaminosulfur trifluoride (DAST). ethz.ch While effective, DAST presents handling challenges and is not ideal for large-scale, green production.

Future research is trending towards methodologies that improve atom economy, reduce the use of hazardous substances, and minimize energy consumption. Key areas of development include:

Biocatalysis: The use of enzymes to perform selective fluorination or transformations on fluorinated substrates is a promising green alternative. While not yet specifically demonstrated for this compound, the broader field of biocatalytic fluorination is rapidly advancing.

Safer Fluorinating Reagents: The development and application of solid-supported or less hazardous fluorinating agents could mitigate the risks associated with traditional reagents.

Renewable Feedstocks: Investigating synthetic pathways that begin from renewable bio-based starting materials instead of petroleum-derived precursors is a long-term goal for sustainable production.

Process Intensification: Optimizing reaction conditions to reduce solvent use, reaction times, and purification steps is crucial. This can involve exploring solvent-free reactions or using recyclable solvent systems.

One documented synthetic approach starts from the commercially available 4-hydroxybutan-2-one, involving a three-step process of benzoate (B1203000) protection, fluorination with DAST, and subsequent deprotection. soton.ac.uk While functional, this pathway highlights the need for more direct and efficient methods that align with the principles of green chemistry.

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern organic synthesis, and its application to organofluorine chemistry is a particularly active area of research. For this compound, novel catalytic systems are being explored to enhance the efficiency and selectivity of its synthesis and subsequent transformations.

Current research highlights several promising catalytic approaches:

Hydrogenation Catalysis: In multi-step syntheses that may involve unsaturated intermediates, catalysts like Palladium on carbon (Pd/C) are used for efficient hydrogenation steps. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. While not applied directly to this compound synthesis, it has been successfully used for the hydrobromodifluoromethylation of alkenes, demonstrating its potential for transformations involving difluoromethyl groups. rsc.org

C-F Bond Activation: Although the carbon-fluorine bond is exceptionally strong, its selective catalytic activation is a "holy grail" in organofluorine chemistry. researchgate.net Developing catalysts that can selectively cleave a C-F bond in the presence of other functional groups would open up unprecedented avenues for modifying fluorinated molecules like this compound. researchgate.net

Metal-Free Catalysis: To avoid potential metal contamination in products, especially for pharmaceutical applications, metal-free catalytic systems are highly desirable. Systems based on N-heterocyclic carbenes (NHCs), ionic liquids, or superbases have shown promise in various transformations within organofluorine chemistry and could be adapted for reactions involving this compound. researchgate.net

The overarching goal is to develop catalytic systems that can directly and selectively introduce the 3,3-difluoropropanol moiety or efficiently convert the alcohol group into other valuable functionalities under mild, environmentally benign conditions.

Integration into Flow Chemistry and Automation for Enhanced Synthesis

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages for the synthesis of fluorinated compounds. The integration of flow chemistry and automation is a key emerging direction for the production of this compound and its derivatives.

The benefits of this approach are manifold:

Enhanced Safety: Many fluorination reactions are highly exothermic and may involve hazardous or gaseous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways.

Improved Reproducibility and Scalability: Automated systems provide precise control over reaction parameters such as stoichiometry, residence time, and temperature, leading to greater consistency. Scaling up production is often simpler and safer in a flow system than in a batch process.

Access to Novel Reactivity: The ability to operate at high temperatures and pressures in a controlled manner can enable reactions that are difficult or impossible to perform in batch.

While specific reports on the flow synthesis of this compound are not yet widespread, the principles are directly applicable to its known synthetic routes. Adapting batch procedures for fluorination and subsequent transformations into automated flow processes represents a significant opportunity for making its synthesis more efficient, safer, and scalable.

Advanced Applications in Niche Chemical Technologies

The unique properties conferred by the difluoromethyl group make this compound a valuable intermediate for several advanced and niche technologies. Its utility extends far beyond that of a simple fluorinated alcohol.